2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid
Overview
Description
2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is a synthetic organic compound with the molecular formula C10H15FO2. It features a unique spirocyclic structure, which is a bicyclic system where two rings share a single atom.
Scientific Research Applications
2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Materials Science: Its spirocyclic structure can be utilized in the synthesis of novel polymers or materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Spirocyclic Intermediate: This step involves the cyclization of a suitable precursor to form the spirocyclic core.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
2-Fluoro-3-(cyclohexyl)propanoic acid: Similar structure but lacks the spirocyclic core.
3-(Spiro[3.3]heptan-2-yl)propanoic acid: Similar structure but lacks the fluorine atom.
Uniqueness: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is unique due to the combination of its spirocyclic structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-3-spiro[3.3]heptan-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-8(9(12)13)4-7-5-10(6-7)2-1-3-10/h7-8H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBIYRCSJQKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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